2-O-(alfa-D-glucopyranosil)glicerol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Glucosylglycerol has a wide range of scientific research applications due to its physiological, protein-stabilizing, and antioxidative properties . It is used in health, pharmacy, and cosmetics as a moisturizing agent and protein stabilizer . In biotechnology, glucosylglycerol is used as a protective osmolyte in genetically engineered microorganisms to enhance stress tolerance and productivity .

Mecanismo De Acción

Target of Action

2-O-(alpha-D-glucopyranosyl)glycerol, also known as Glucosylglycerol, is a natural osmolyte found in various microorganisms . It is produced as a defense mechanism to protect cells and macromolecules from damage caused by external stresses in harsh environments . The primary targets of this compound are the cells that it helps protect from environmental stress .

Mode of Action

The mode of action of Glucosylglycerol involves the action of a glycoside phosphorylase . This enzyme is responsible for the biocatalytic synthesis of glycosidic osmolytes such as Glucosylglycerol . The glucosylglycerate phosphorylase from the carbohydrate-active enzyme family GH13 is also active on sucrose . This contrasts the strict specificity of known glucosylglycerate phosphorylases that can only use alpha-D-glucose 1-phosphate as a glycosyl donor in transglycosylation reactions .

Biochemical Pathways

The metabolic pathways and biocatalytic syntheses of glycosidic osmolytes such as Glucosylglycerol often involve the action of a glycoside phosphorylase . The glucosylglycerate phosphorylase from the carbohydrate-active enzyme family GH13 is also active on sucrose . This enzyme can be exploited for the high-yielding and rapid synthesis of Glucosylglycerol from sucrose and D-glycerate .

Pharmacokinetics

It is known that the compound is produced by various microorganisms as a defense mechanism against environmental stress . More research is needed to fully understand the ADME properties of Glucosylglycerol.

Result of Action

The primary result of Glucosylglycerol’s action is the protection of cells and macromolecules from damage caused by external stresses in harsh environments . Due to its stabilizing properties, Glucosylglycerol is used as an active ingredient in a wide range of cosmetics and healthcare products .

Action Environment

The action of Glucosylglycerol is influenced by environmental factors. It is produced by various microorganisms as a defense mechanism to protect cells and macromolecules from damage caused by external stresses in harsh environments . Therefore, the efficacy and stability of Glucosylglycerol can be influenced by factors such as temperature, pH, and the presence of other substances.

Análisis Bioquímico

Biochemical Properties

The gene encoding sucrose phosphorylase from Bifidobacterium longum (BlSP) was inserted into pRSF-Duet-1 to construct the recombinant plasmid pRSF-BlSP and was functionally expressed in E. coli BL21 (DE3) to be used as a biocatalyst for the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol . The mutations of BlSP were carried out based on alanine scanning, and a positive mutant G293A with a 50% increase in activity for 2-O-(alpha-D-glucopyranosyl)glycerol production was identified .

Cellular Effects

2-O-(alpha-D-glucopyranosyl)glycerol can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry . A topical formulation involving 2-O-(alpha-D-glucopyranosyl)glycerol can soothe dehydrated skin by solving several key defects in skin hydration .

Molecular Mechanism

The molecular mechanism of 2-O-(alpha-D-glucopyranosyl)glycerol involves its interaction with sucrose phosphorylase (SPase), which can selectively transfer glucosyl from sucrose to a variety of acceptor molecules . This has been extensively used in the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol .

Temporal Effects in Laboratory Settings

The production of 177.6 g/L 2-O-(alpha-D-glucopyranosyl)glycerol was attained from 1 M sucrose and 1.2 M glycerol catalyzed by 17 mg/mL G293A mutant . This indicates that 2-O-(alpha-D-glucopyranosyl)glycerol has good stability and can be produced in high yield under laboratory conditions .

Metabolic Pathways

2-O-(alpha-D-glucopyranosyl)glycerol is involved in the metabolic pathway catalyzed by sucrose phosphorylase . This enzyme can selectively transfer glucosyl from sucrose to a variety of acceptor molecules, including glycerol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glucosylglycerol can be synthesized through several methods, including chemical, enzymatic, and biological approaches . One common method involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose . This process can be carried out using isolated enzymes in immobilized form or whole cell-based enzyme formulations . The reaction conditions typically involve controlled low specific growth rates and specific temperature settings to optimize enzyme activity .

Industrial Production Methods: Industrial production of glucosylglycerol often employs biotechnological processes using genetically engineered microorganisms . For example, recombinant production in Escherichia coli has been used to produce glucosylglycerol with high yield and regio-selectivity . The process involves fed-batch bioreactor cultivations and specific growth conditions to maximize enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions: Glucosylglycerol undergoes various chemical reactions, including glycosylation, hydrolysis, and phosphorylation . It can be synthesized through the enzymatic condensation of ADP-glucose and glycerol-3-phosphate, followed by dephosphorylation .

Common Reagents and Conditions: Common reagents used in the synthesis of glucosylglycerol include sucrose phosphorylase, ADP-glucose, and glycerol-3-phosphate . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and ion concentrations, to optimize enzyme activity and product yield .

Major Products Formed: The major product formed from these reactions is glucosylglycerol itself, which can be further purified and used in various applications .

Comparación Con Compuestos Similares

Glucosylglycerol is unique among compatible solutes due to its specific structure and synthesis pathways . Similar compounds include trehalose, sucrose, and other glycosylglycerols . While trehalose and sucrose are also used by organisms to cope with stress, glucosylglycerol offers distinct advantages in terms of its synthesis efficiency and protective properties . The unique enzymatic pathways involved in glucosylglycerol synthesis make it a valuable compound for biotechnological applications .

Propiedades

IUPAC Name |

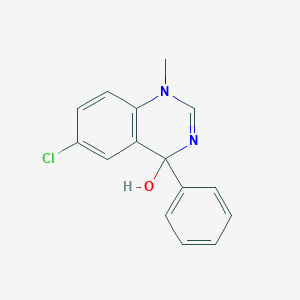

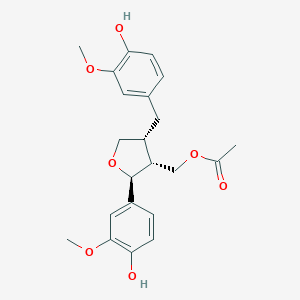

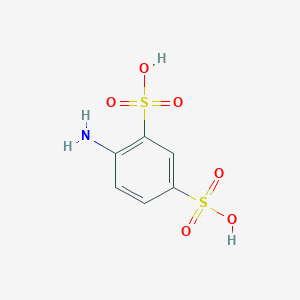

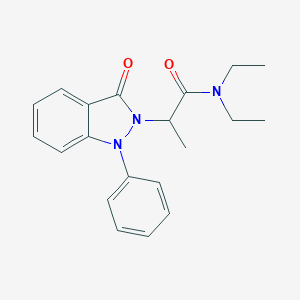

(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316839 | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-26-5 | |

| Record name | Glucosylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glucosylglycerol acts as a potent osmolyte, accumulating intracellularly in response to osmotic stress, such as high salinity. [, , ] It helps maintain cell turgor and protects cellular components like enzymes and membranes from damage caused by water loss. [, ] For instance, in the cyanobacterium Synechocystis sp. PCC6803, GG synthesis is crucial for survival under high salt conditions. [, , ] Interestingly, some organisms can even utilize external GG as an osmoprotectant, as observed in a Synechocystis sp. PCC6803 mutant unable to synthesize GG. []

A: The biosynthesis of GG involves a two-step enzymatic process starting from ADP-glucose and glycerol-3-phosphate. [] The key enzyme, glucosylglycerol-phosphate synthase (GgpS), is responsible for the first step and is tightly regulated at both the biochemical and gene expression levels. [, ] For instance, in Synechocystis sp. PCC 6803, GgpS activity is induced by salt stress. [, ] This activation is crucial for GG accumulation and subsequent osmotic adaptation. []

ANone: Glucosylglycerol (C9H18O8) has a molecular weight of 254.23 g/mol.

A: Yes, GG exists as three isomers: 2-O-α-D-glucosylglycerol (GG-II), (2R)-1-O-α-D-glucosylglycerol (R-GG-I), and (2S)-1-O-α-D-glucosylglycerol (S-GG-I). [, ] The ratio of these isomers varies depending on the source and synthesis method. []

A: GG exhibits remarkable stability across a wide range of temperatures and pH values. [, , ] This stability makes it suitable for applications requiring robust performance under various conditions.

A: Yes, incorporating GG in formulations with specific mono- and disaccharides can significantly enhance its long-term stability. [] These formulations demonstrate promising applications in various fields due to their enhanced shelf life.

A: GG can be efficiently synthesized using enzymatic methods. One approach involves sucrose phosphorylase, which catalyzes the glucosylation of glycerol using sucrose as a donor substrate. [] This method has been successfully implemented for large-scale GG production. [] Another approach uses a combination of glucan phosphorylases (GPs) and glucosylglycerol phosphorylases (GGPs). []

A: Factors such as enzyme source, substrate concentration, reaction temperature, and pH significantly influence the efficiency of GG production. [] For instance, the use of thermostable enzymes like sucrose phosphorylase from Bifidobacterium adolescentis allows for higher reaction temperatures, potentially increasing productivity. []

A: While the provided research doesn't delve into specific computational studies on GG itself, computational approaches like molecular docking have been used to investigate the interaction of GG-related enzymes, such as 2-O-α-Glucosylglycerol phosphorylase (GGP), with their substrates. [] These studies provide valuable insights into the enzyme's active site and reaction mechanisms.

A: Although specific SAR studies for GG were not detailed in the provided research, it's known that even slight modifications, such as changing the glycosidic linkage from α to β, can significantly impact its biological activity and potential applications. []

A: Formulating GG for certain applications can be challenging due to its inherent properties like hygroscopicity. [] Research focuses on developing strategies to overcome these limitations, such as incorporating GG into specific formulations to enhance its stability and broaden its applicability. []

ANone: The provided research primarily focuses on the biochemical and molecular mechanisms of GG synthesis, its role in osmotic adaptation, and its potential applications, particularly in enhancing stress tolerance. Further research is needed to address aspects related to its pharmacological profile, safety, and environmental impact.

A: GG exhibits promising applications in various fields. In cosmetics, it serves as a moisturizing agent due to its water-holding capacity. [, ] In agriculture, GG can enhance the stress tolerance of crops. [, ] Furthermore, it acts as a stabilizer for enzymes and proteins, making it valuable in biotechnology and biomedicine. [, ] Ongoing research continues to explore its potential in diverse fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)